![molecular formula C18H16N4O B2852966 N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-14-2](/img/structure/B2852966.png)
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPA belongs to the class of azetidinyl pyrimidine compounds and has shown promising results in various biological assays.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves the reaction of 1-naphthalene-1-carboxylic acid with 3-azetidinone to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide, which is then reacted with 4-aminopyrimidine to yield the final product.
Starting Materials
1-naphthalene-1-carboxylic acid, 3-azetidinone, 4-aminopyrimidine, reagents and solvents
Reaction
Step 1: 1-naphthalene-1-carboxylic acid is reacted with thionyl chloride and dimethylformamide to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with 3-azetidinone in the presence of triethylamine to form N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide., Step 3: N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]carboxamide is then reacted with 4-aminopyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a base such as triethylamine to yield the final product, N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine., Step 4: The final product is purified by recrystallization or column chromatography.
Mécanisme D'action
The mechanism of action of NAPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
NAPA has been found to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also modulates the production of cytokines and chemokines that are involved in the inflammatory response. NAPA has been found to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NAPA in lab experiments is its high purity and low toxicity. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of using NAPA is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on NAPA. One potential application is in the treatment of autoimmune diseases, where NAPA's anti-inflammatory properties can be beneficial. Another potential application is in the development of novel cancer therapies, where NAPA can be used in combination with other drugs to enhance their efficacy. Further studies are needed to fully understand the mechanism of action of NAPA and its potential therapeutic applications.
Applications De Recherche Scientifique
NAPA has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and inflammation. Studies have shown that NAPA inhibits the growth of cancer cells and induces apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
naphthalen-1-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-3-5-13-4-1-2-6-15(13)16)22-10-14(11-22)21-17-8-9-19-12-20-17/h1-9,12,14H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYIBSFDQSBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)NC4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalene-1-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
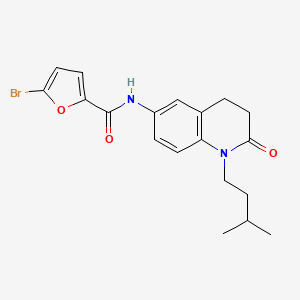
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
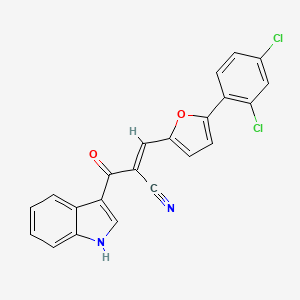
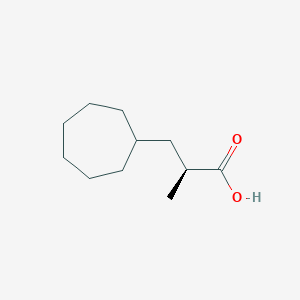
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
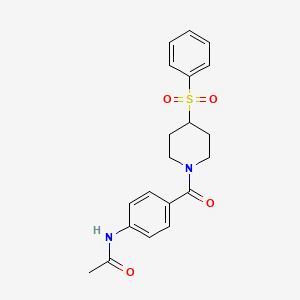
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)

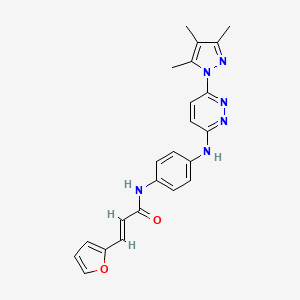
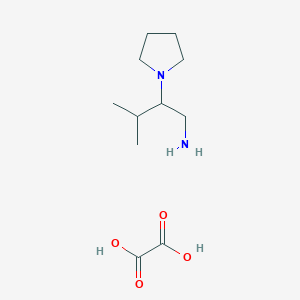
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)